Cas no 1645536-23-7 (2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine)

2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine 化学的及び物理的性質
名前と識別子
-
- [1-(2,3-DIHYDRO-1-BENZOFURAN-3-YL)ETHYL](PROP-2-YN-1-YL)AMINE
- Z1668585089
- 1645536-23-7
- AKOS030712739
- N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine
- EN300-6583519
- 2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine
-
- インチ: 1S/C13H15NO/c1-3-8-14-10(2)12-9-15-13-7-5-4-6-11(12)13/h1,4-7,10,12,14H,8-9H2,2H3
- InChIKey: PWRWECHTDAPHKX-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2C(C(C)NCC#C)C1
計算された属性
- せいみつぶんしりょう: 201.115364102g/mol
- どういたいしつりょう: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.074±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 311.2±25.0 °C(Predicted)
- 酸性度係数(pKa): 7.32±0.10(Predicted)
2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6583519-0.05g |
[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl](prop-2-yn-1-yl)amine |
1645536-23-7 | 90% | 0.05g |
$212.0 | 2023-07-09 |
2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamineに関する追加情報
Introduction to 2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine (CAS No. 1645536-23-7)
2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine (CAS No. 1645536-23-7) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran family, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including an amine, an alkyne, and a benzofuran moiety, makes this molecule a promising candidate for further investigation in drug discovery and development.
The chemical structure of 2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine features a benzofuran core substituted with a propargylamine group at the nitrogen position. This unique arrangement of functional groups suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for modulating various physiological processes. The benzofuran scaffold is particularly interesting due to its presence in numerous natural products and bioactive compounds that have demonstrated efficacy in treating a range of diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacokinetic properties of 2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine with greater precision. These studies indicate that the compound exhibits favorable solubility and metabolic stability, which are essential characteristics for a potential drug candidate. Additionally, the binding affinity of this molecule to various biological targets has been evaluated using high-throughput screening techniques, revealing promising interactions with enzymes involved in inflammation and pain pathways.
In the realm of medicinal chemistry, the synthesis of analogs derived from 2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine has been extensively studied to optimize its pharmacological profile. Researchers have focused on modifying the propargylamine group and the benzofuran core to enhance bioavailability and target specificity. For instance, structural modifications have led to the discovery of derivatives with improved binding affinity to cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
The biological activity of 2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine has been investigated in several preclinical models. Initial studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). Furthermore, its ability to modulate pain signaling pathways has been observed in animal models, suggesting potential applications in the management of chronic pain conditions.
Another area of interest is the antioxidant properties of 2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine. Reactive oxygen species (ROS) play a significant role in various pathological processes, including oxidative stress-induced damage. Studies have demonstrated that this compound can scavenge ROS and protect cells from oxidative damage by inhibiting enzymes like lipoxygenase and cyclooxygenase. These findings highlight its potential as an antioxidant agent in therapeutic interventions.
The synthetic pathways for producing 2,3-Dihydro-α-methyl-N-2-propynylbenzofuranmethanamine have been refined to ensure high yield and purity. Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed cyclizations, have been employed to construct the complex benzofuran core efficiently. These advancements in synthetic methodology have not only improved the accessibility of this compound but also paved the way for exploring its derivatives with enhanced pharmacological properties.
Future research directions include exploring the clinical potential of 2,3-Dihydro α methyl N 2 propyn 1 yl 3 benzofuranmethanamine in human trials. Given its promising preclinical data, this compound could serve as a lead molecule for developing novel therapeutics targeting inflammation-related diseases. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into how it interacts with biological targets and elicits its effects.
The integration of high-throughput screening (HTS) technologies with traditional pharmacological assays has accelerated the discovery process for compounds like CAS No 1645536 23 7. HTS allows researchers to rapidly test thousands of compounds against various biological targets, enabling the identification of hits with high binding affinity and selectivity. This approach has been instrumental in identifying novel drug candidates that would otherwise remain undiscovered through conventional screening methods.
In conclusion,CAS No 1645536 23 7, or more specifically referred to as *benzofuran derivative* featuring an *N-substituted propargylamine moiety* , represents a structurally intriguing compound with significant pharmaceutical promise. Its unique chemical composition suggests potential applications in treating inflammatory diseases,*pain management*,*and oxidative stress-related conditions*. Ongoing research efforts are focused on optimizing its synthetic pathways,*elucidating its mechanism* at a molecular level,*and evaluating its clinical efficacy* through preclinical*and clinical trials*. As our understanding*and capabilities*in medicinal chemistry advance,*this molecule* is poised to play an important role*in future therapeutic strategies.*
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